![molecular formula C8H9NO3S3 B038761 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide CAS No. 120279-88-1](/img/structure/B38761.png)

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Übersicht

Beschreibung

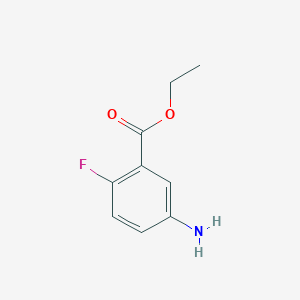

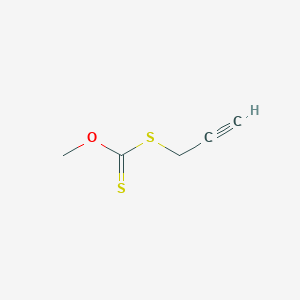

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide represents a class of compounds with potential for various applications in chemistry and pharmacology. This compound, as a part of thieno[2,3-b]thiopyran sulfonamides, has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

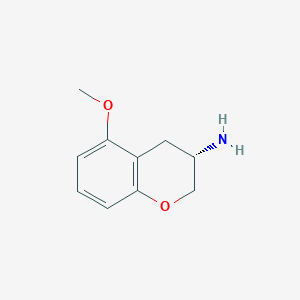

The synthesis of this compound involves multiple steps, starting from 2-mercaptothiophene and crotonic acid. The process includes condensation, cyclization, chlorosulfonylation, and amination steps to finally produce the target compound. The overall yield reported is approximately 16.0% to 30.49%, depending on the specific synthesis pathway employed. Techniques like IR, 1H NMR, and MS are used to confirm the chemical structure of the synthesized compound (Lei, 2007); (Wang Miao, 2007).

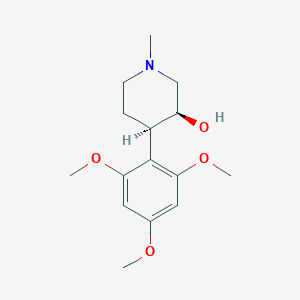

Molecular Structure Analysis

The molecular structure of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is characterized using advanced spectroscopic techniques. The structural confirmation is crucial for understanding the compound's reactivity and potential biological activities. These analyses provide insights into the electronic configuration and molecular geometry essential for its chemical behavior (Lei, 2007).

Chemical Reactions and Properties

This compound's chemical reactions often involve modifications at the sulfonamide group, which can lead to a variety of derivatives with different properties and potential applications. The reactivity of the sulfonamide group is a key focus of research, aiming to develop new compounds with enhanced performance or specific functionalities (Wang Miao, 2007).

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial and Anticancer Applications

- Application Summary : This compound has been evaluated for its antimicrobial and anticancer potential. It was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli and emerged as the most potent antimicrobial agent. It was also found to be more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .

- Methods of Application : The compound was synthesized and evaluated in vitro for its antimicrobial and anticancer potential .

- Results : The compound 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli (pMIC (ec) = 2.50 μM/mL). It was also found to be more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line (IC (50) = 5 μg/mL) .

-

Electron-Withdrawing Component in Push Pull Structures for Intramolecular Charge Transfer (ICT)

- Application Summary : Pyrimidine, which has a structural similarity to phenobarbital, can be used as an electron-withdrawing component in push pull structures for intramolecular charge transfer (ICT) since it is a significantly π-deficient aromatic heterocycle .

- Methods of Application : The compound is used in the synthesis of dihydropyrimidines .

- Results : The use of this compound in the synthesis of dihydropyrimidines has shown promise of anti-epileptic action .

-

Impurity Control in Dorzolamide Formulations

- Application Summary : This compound is used in monitoring and controlling impurity levels in Dorzolamide and its related formulations .

- Methods of Application : The compound is used in quality control procedures .

- Results : The use of this compound helps to ensure the quality and safety of Dorzolamide formulations .

-

- Application Summary : Thiophene and its substituted derivatives, including “6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application : The compound is used in the synthesis of various therapeutic agents .

- Results : Thiophene derivatives have been proven to be effective drugs in present respective disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Quality Control in Pharmaceutical Manufacturing

- Application Summary : This compound is used in monitoring and controlling impurity levels in various pharmaceutical formulations .

- Methods of Application : The compound is used in quality control procedures .

- Results : The use of this compound helps to ensure the quality and safety of various pharmaceutical formulations .

-

- Application Summary : Thiophene and its substituted derivatives, including “6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide”, have been reported to possess diverse applications in material science .

- Methods of Application : The compound is used in the synthesis of various materials .

- Results : Thiophene derivatives have been proven to be effective in various material science applications .

Safety And Hazards

Safety measures for handling 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Eigenschaften

IUPAC Name |

6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNAQPMXDMLOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440438 | |

| Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

CAS RN |

120279-88-1 | |

| Record name | 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno(2,3-b)thiopyran-2-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)

![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)